Strophanthin K - 560-53-2

Strophanthin K

Catalog Number: EVT-1590099
CAS Number: 560-53-2
Molecular Formula: C36H54O14
Molecular Weight: 710.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Strophanthin is a natural product found in Castilla elastica with data available.
A number of different cardioactive glycosides obtained from Strophanthus species. OUABAIN is from S. gratus and CYMARINE from S. kombe. They are used like the digitalis glycosides.

β-Acetyldigoxin

    Compound Description: β-Acetyldigoxin is a cardiac glycoside that exerts a positive inotropic effect on the heart. It acts by inhibiting the sodium-potassium pump, leading to an increase in intracellular calcium levels and enhanced myocardial contractility [, , , , , ].

    Relevance: β-Acetyldigoxin is structurally related to Strophanthin K and shares its mechanism of action as a cardiac glycoside. Both compounds exhibit positive inotropic effects by inhibiting the sodium-potassium pump, but they may differ in their potency and selectivity for this target [, , , , , ].

β-Methyldigoxin

    Compound Description: β-Methyldigoxin is another cardiac glycoside with positive inotropic properties. Like Strophanthin K, it increases the force of myocardial contraction by inhibiting the sodium-potassium pump and increasing intracellular calcium levels [, , ].

K-Strophantozide

    Compound Description: K-Strophantozide is a cardiac glycoside with positive inotropic effects. It is structurally similar to Strophanthin K and is thought to share a similar mechanism of action, involving inhibition of the sodium-potassium pump and modulation of intracellular calcium levels [].

    Relevance: K-Strophantozide's structural similarity to Strophanthin K suggests a close relationship in their pharmacological activities. They both belong to the class of cardiac glycosides and likely exert their effects through similar mechanisms, although specific differences in their potency and selectivity for the sodium-potassium pump may exist [].

Ouabain

    Compound Description: Ouabain is a potent cardiac glycoside known for its ability to inhibit the sodium-potassium pump. This inhibition disrupts the normal balance of sodium and potassium ions across cell membranes, leading to various physiological effects, including increased cardiac contractility [, , , , , , , ].

Digoxin

    Compound Description: Digoxin is a widely used cardiac glycoside for treating heart failure and atrial fibrillation. Its primary mechanism of action involves inhibiting the sodium-potassium pump in cardiac myocytes, leading to increased contractility [, , ].

  • Acetylcarnitine: Investigated for its potential to prevent heart failure and its interactions with Strophanthin K [].
  • Carnitine: Compared with acetylcarnitine in terms of its effects on experimental hypoxic heart failure and interactions with Strophanthin K [].
  • Milrinone: A nonglycoside cardiotropic agent, its effects on the contractile protein system of the myocardium were compared to those of Strophanthin K [].
  • Amrinone: Similar to milrinone, its actions were compared to those of Strophanthin K in studies on myocardial contractility [].
  • Sophoridine: Studied for its effects on experimental heart failure in guinea pigs, with Strophanthin K serving as a reference compound [].
  • Ginsenoside Rg2: Its cardiotonic and toxic effects were compared to those of Strophanthin K [].
  • Amiloride: Used in studies alongside Strophanthin K to investigate sodium transport mechanisms in isolated frog skin [, ].
Overview

Strophanthin K is a cardiac glycoside primarily derived from the seeds of the plant Strophanthus kombe. This compound has garnered attention due to its significant pharmacological properties, particularly in the treatment of heart conditions. Strophanthin K acts by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels, which enhances cardiac contractility.

Source

Strophanthin K is extracted from the seeds of Strophanthus kombe, a plant native to Africa. The traditional use of this compound dates back to indigenous practices, where it was employed as an arrow poison due to its potent effects on heart function. Modern pharmacological research has since focused on its therapeutic potential in treating heart failure and arrhythmias.

Classification

Strophanthin K belongs to the class of compounds known as cardiac glycosides, which are characterized by their steroid structure and sugar moieties. These compounds are further classified as cardenolides, distinguished by their specific chemical structures that include a lactone ring.

Synthesis Analysis

Methods

The synthesis of Strophanthin K can be achieved through both natural extraction and chemical synthesis. The primary method involves:

  1. Extraction: The seeds of Strophanthus kombe are ground and subjected to solvent extraction using alcohol or other suitable solvents.
  2. Purification: The extract is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate Strophanthin K.
  3. Crystallization: The purified compound is crystallized to obtain it in a pure form.

Technical Details

In laboratory settings, advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for characterization and quantification of Strophanthin K and its derivatives. For example, a study utilized LC-ESI-MS/MS methods to identify various glycosides associated with Strophanthin K, including k-strophanthoside and helveticoside .

Molecular Structure Analysis

Structure

Strophanthin K has a complex molecular structure characterized by a steroid nucleus with multiple hydroxyl groups and a butenolide ring. Its molecular formula is C36H54O14C_{36}H_{54}O_{14} with an InChI key of FHIREUBIEIPPMCRVFDZQFKSANFHIREUBIEIPPMC-RVFDZQFKSA-N.

Data

The compound exhibits specific stereochemistry that influences its biological activity. The presence of various functional groups allows for interactions with cellular targets, particularly the sodium-potassium ATPase enzyme.

Chemical Reactions Analysis

Reactions

Strophanthin K undergoes several types of chemical reactions:

  • Oxidation: Can lead to the formation of various derivatives useful for studying pharmacological properties.
  • Reduction: Alters functional groups within the molecule, potentially modifying biological activity.
  • Substitution: Occurs at specific sites on the steroid nucleus, resulting in analogues with different pharmacological profiles.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions can yield products that are vital for further research into their therapeutic applications.

Mechanism of Action

Strophanthin K exerts its pharmacological effects primarily through the inhibition of the sodium-potassium ATPase enzyme located in cardiac muscle cells. This inhibition results in an increase in intracellular sodium concentration, which subsequently leads to an influx of calcium ions via the sodium-calcium exchanger. The elevated calcium levels enhance myocardial contractility, making Strophanthin K an effective cardiotonic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in alcohol and slightly soluble in water.

Chemical Properties

  • Molecular Weight: Approximately 810 g/mol.
  • Stability: Sensitive to hydrolysis under acidic or basic conditions; degradation pathways have been identified where k-strophanthidin forms as a primary product under acidic conditions .
Applications

Scientific Uses

Strophanthin K has several important applications in scientific research:

  • Cardiac Pharmacology: Used extensively as a model compound for studying cardiac glycosides' structure-activity relationships.
  • Biochemical Research: Investigated for its role in modulating sodium-potassium ATPase activity and its implications for cellular ion homeostasis.
  • Therapeutic Development: Explored for potential use in treating congestive heart failure and certain arrhythmias due to its ability to enhance cardiac contractility.
Historical Context and Evolution of Strophanthin K Research

Ethnopharmacological Origins: Arrow Poisons to Cardiac Therapeutics

Strophanthin K’s therapeutic journey originates in the indigenous practices of eastern and central African communities. Tribes such as the Manganja and Somalis utilized seeds from Strophanthus kombe and Acokanthera schimperi plants to prepare arrow poisons for hunting and warfare. The active compound—a potent cardiotoxin—caused rapid cardiac arrest in prey by disrupting ion balance in myocardial cells [1] [7]. David Livingstone’s 1861 Zambezi Expedition documented this application, with botanical samples sent to Kew Gardens for analysis [4] [6].

In 1865, pharmacologist Thomas Fraser identified the mechanism: strophanthin inhibited sodium-potassium cellular transport, paralleling digitalis’s effects. His isolation of "k-strophanthin" (differentiated from g-strophanthin/ouabain) enabled the development of Tinctura Strophanthi—an alcoholic extract used in late 19th-century European cardiology [1] [8]. This transition from toxin to therapeutic exemplifies ethnopharmacology’s role in drug discovery, though clinical efficacy remained inconsistent due to variable oral bioavailability [2] [9].

Table 1: Traditional Sources and Active Components of Strophanthin K

Plant SourceRegionTraditional UseActive Glycoside
Strophanthus kombeEast/Central AfricaArrow poisonk-Strophanthin
Acokanthera schimperiSomalia/EthiopiaHunting/warfare poisonOuabain (g-Strophanthin)
Strophanthus hispidusWest AfricaArrow poisonh-Strophanthin

Early 20th-Century Pharmacological Discoveries and Therapeutic Adoption

Albert Fraenkel revolutionized strophanthin K’s application in 1905 by pioneering intravenous administration. His self-experiments and clinical trials at Heidelberg University demonstrated that IV delivery overcame erratic oral absorption, enabling precise dosing and rapid onset (2–10 minutes). Fraenkel reported "miraculous" reversals of acute heart failure in 25 patients, with cardiac contractility normalizing within minutes of injection [6]. This led Boehringer Ingelheim to commercialize IV strophanthin K as Kombetin in 1907 [6] [8].

Key pharmacological advancements followed:

  • Chemical Standardization: Herman Thoms isolated crystalline k-strophanthin in 1904, allowing reproducible formulations [8] [10].
  • Mechanistic Clarification: By 1955, researchers confirmed strophanthin K’s selective inhibition of Na⁺/K⁺-ATPase, increasing intracellular calcium and enhancing myocardial contractility [3] [9].
  • Clinical Expansion: Ernst Edens (1930s) validated strophanthin K for angina pectoris and myocardial infarction, documenting over 100,000 IV administrations with negligible toxicity when dosed correctly [6] [8].

Table 2: Key Milestones in Early Strophanthin K Development

YearResearcher/InstitutionContributionImpact
1865Thomas Fraser (Edinburgh)Isolated strophanthin K; noted digitalis-like effectsLaid foundation for cardiac glycoside research
1905Albert Fraenkel (Heidelberg)First IV administration in humansEnabled reliable acute heart failure treatment
1907Boehringer IngelheimLaunched Kombetin (IV strophanthin K)Standardized commercial formulation
1934Ernst Edens (Düsseldorf)Demonstrated efficacy in angina/acute MIExpanded therapeutic indications

Paradigm Shifts in Mid-20th Century Cardiac Glycoside Research

The 1950s–1970s saw strophanthin K’s decline due to three interrelated factors:

  • Bioavailability Challenges: Studies revealed oral strophanthin K’s absorption was erratic (2–15%), contrasting with digitoxin (>90%). Despite formulations like Strophoral (1949) and enteric-coated Purostrophan (2–6 mg/day), digitalis analogs dominated oral therapy [8] [10].
  • The Heidelberg Tribunal (1971): Cardiologist Berthold Kern’s claims that strophanthin K prevented myocardial infarction (independent of coronary atherosclerosis) were dismissed as "irresponsible" by academic panels. Media coverage framed strophanthin K as obsolete, accelerating its decline [8].
  • Emergence of Alternatives: Sympathomimetics (e.g., catecholamines) replaced strophanthin K in shock management by 1960, while digoxin became the preferred oral glycoside [4] [6].

Simultaneously, controversial research on endogenous cardiotonic steroids emerged. In 1991, plasma inhibitors of Na⁺/K⁺-ATPase were reported, with some groups identifying them as "endogenous ouabain." However, stable-isotope dilution mass spectrometry by Vogeser et al. refuted this, showing no ouabain in human plasma despite immunoassay detection. This underscored that endogenous factors differed structurally from plant-derived strophanthins [10].

Table 3: Analytical Evolution in Strophanthin K Research

EraMethodologyKey FindingLimitations/Controversies
1900–1950sBioassay (frog/cat hearts)Inotropic effect confirmedLow precision; species variability
1960–1990sRadioimmunoassays (RIA)Detected "endogenous ouabain" in plasmaCross-reactivity with unrelated steroids
2000s–PresentLC-MS/MS (API-MS/MS)No ouabain in human plasma; RIA artifacts confirmedSensitivity challenges at sub-picomolar levels

Concluding Remarks

Strophanthin K exemplifies how traditional knowledge, pharmacological innovation, and clinical exigencies intersect. From its origins in African ethnobotany to its role in 20th-century cardiology, its history underscores therapeutic evolution’s complexity. Modern research continues to probe endogenous Na⁺/K⁺-ATPase inhibitors, though their biochemical identity remains distinct from strophanthin K. This glycoside’s legacy persists in contemporary understanding of ion transport modulation—a testament to its foundational role in cardiac physiology [3] [10].

Properties

CAS Number

560-53-2

Product Name

Strophanthin K

IUPAC Name

(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C36H54O14

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1

InChI Key

FHIREUBIEIPPMC-RVFDZQFKSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Synonyms

K-strophanthin-beta
Kombetin
strophosid

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.